molecular formula C16H12F3N3O2S2 B11141209 N-(4-methyl-1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide

N-(4-methyl-1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B11141209
M. Wt: 399.4 g/mol
InChI Key: VGUIRCCZPXPFQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One such method is described in the literature

  • Start with a suitable precursor containing a thiazole ring.
  • Introduce the trifluoromethoxyphenyl group via appropriate reactions.
  • Attach the acetamide moiety to complete the structure.

Reaction Conditions:: The specific reaction conditions, reagents, and yields can be found in the original research paper .

Industrial Production:: While industrial-scale production details are scarce, laboratory-scale synthesis provides a foundation for further optimization.

Chemical Reactions Analysis

Types of Reactions:: N-(4-methyl-1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide may undergo various reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. Researchers typically use standard protocols for these reactions.

Major Products:: The major products arising from these reactions would include derivatives with modified functional groups or altered substitution patterns.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for designing novel molecules.

    Biology: Investigating its effects on cellular processes.

    Medicine: Potential antibacterial properties.

    Industry: Perhaps as a starting point for drug development.

Mechanism of Action

The exact mechanism by which N-(4-methyl-1,3-thiazol-2-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related molecules to understand its uniqueness and potential advantages.

Properties

Molecular Formula

C16H12F3N3O2S2

Molecular Weight

399.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C16H12F3N3O2S2/c1-9-7-26-15(20-9)22-13(23)6-11-8-25-14(21-11)10-2-4-12(5-3-10)24-16(17,18)19/h2-5,7-8H,6H2,1H3,(H,20,22,23)

InChI Key

VGUIRCCZPXPFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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